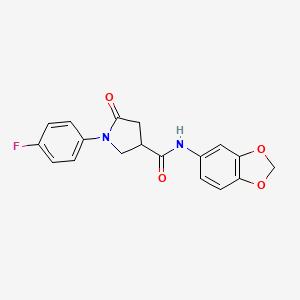
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FUB-144, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential research applications. This compound belongs to the family of indole-derived cannabinoids and has been found to interact with the endocannabinoid system in the human body. In
Wirkmechanismus
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a potent agonist of CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. These receptors are involved in the regulation of various physiological processes, such as pain perception, appetite, mood, and immune function. When this compound binds to these receptors, it activates signaling pathways that can lead to changes in gene expression, neurotransmitter release, and cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, appetite stimulation, and anti-inflammatory activity. It has also been found to affect the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to modulate the activity of immune cells, such as T cells and macrophages, which could have implications for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. However, there are also limitations to its use, such as the potential for off-target effects and the need for careful dosing and monitoring due to its potency.
Zukünftige Richtungen
There are several potential future directions for research on N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, including the investigation of its effects on various disease models, such as chronic pain, inflammation, and autoimmune disorders. Additionally, further studies could explore the potential therapeutic applications of this compound, such as its use as an analgesic or anti-inflammatory agent. Finally, research could focus on the development of new synthetic cannabinoids with improved selectivity and potency for specific receptor subtypes, which could lead to the development of more effective and targeted therapies.
Synthesemethoden
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl chloride with 1-(5-bromopentan-2-yl)-1H-indole-3-carboxylic acid, followed by the reaction of the resulting intermediate with 1,3-benzodioxole-5-carboxylic acid. Another method involves the reaction of 4-fluorobenzyl chloride with 1-(5-bromopentan-2-yl)-1H-indole-3-carboxylic acid to form the intermediate, which is then reacted with 3,4-methylenedioxyphenylacetic acid to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been used in various scientific studies to investigate the endocannabinoid system and its potential therapeutic applications. One study found that this compound has a high affinity for CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune function. Another study showed that this compound has anti-inflammatory effects, which could be beneficial for the treatment of conditions such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c19-12-1-4-14(5-2-12)21-9-11(7-17(21)22)18(23)20-13-3-6-15-16(8-13)25-10-24-15/h1-6,8,11H,7,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYXBPVVWWIHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]quinoline](/img/structure/B5418468.png)
![3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5418475.png)

![N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5418495.png)
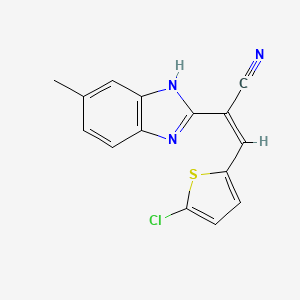
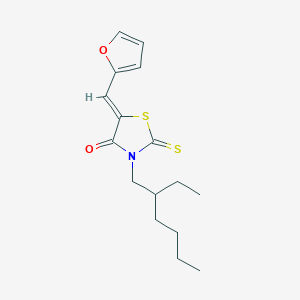
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5418518.png)
![2-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5418523.png)
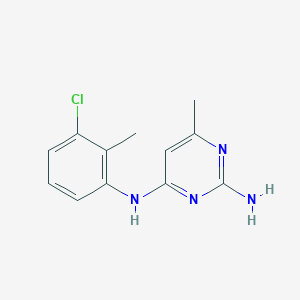
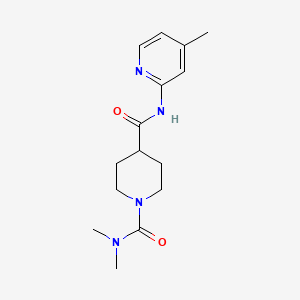
![(3S*,5S*)-1-(3-methyl-2-buten-1-yl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5418545.png)
![3-{[(3-chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5418548.png)
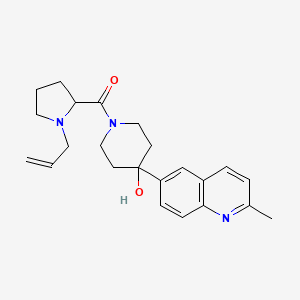
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5418564.png)